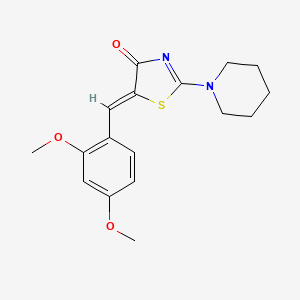

5-(2,4-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar thiazolinone derivatives involves the condensation of thiazolinone with benzaldehydes in ethanolic piperidine, yielding methylidene derivatives. This process has been exemplified in the synthesis of novel thiazolo[3,2-a]pyridines and other related derivatives, showcasing the versatility and reactivity of the thiazolone backbone in creating diverse chemical entities with potential biological activities (Lamphon et al., 2004).

Molecular Structure Analysis

Detailed molecular structure analysis, including spectroscopic identification and structural features, plays a crucial role in understanding the properties and reactivity of these compounds. Spectroscopic methods, alongside density functional theory (DFT) calculations, provide insights into the electronic properties, vibrational spectra, and molecular orbital interactions, which are critical for predicting the behavior of these compounds in chemical reactions and potential applications (Shanmugapriya et al., 2022).

Scientific Research Applications

Antioxidant Properties and Quantum Chemical Studies

Studies have explored thiazolidinone derivatives for their antioxidant properties, particularly in the context of local base oil efficiency. For example, derivatives like 5-benzylidene-2-(1-piperidinyl)-4-oxo-1,3-thiazolidine have been synthesized and tested, revealing that some compounds exhibit significant antioxidant activity. This effectiveness was correlated with quantum chemical parameters such as the lowest unoccupied molecular orbital (LUMO), the highest occupied molecular orbital (HOMO) energy levels, and the energy gap (EHOMO-ELUMO), indicating a potential mechanism through which these compounds stabilize free radicals (Mohammed et al., 2019).

Antitumor and Antimicrobial Evaluation

Another facet of research on thiazolidinone derivatives includes their antitumor and antimicrobial properties. Compounds derived from 1,3,4-thiadiazole, for instance, have shown promising results against various cancer cell lines and bacterial strains. These findings suggest that such compounds could serve as leads for the development of new chemotherapeutic agents with potentially lower side effects and higher efficacy in targeting cancerous cells or pathogens (Gür et al., 2020).

Synthesis and Structural Analysis for Drug Development

The synthesis and structural analysis of thiazolidinone derivatives have also been key areas of interest, particularly for their application in drug development. Research efforts have focused on elucidating the molecular structures of these compounds and assessing their biological activities, including their potential as anti-inflammatory and analgesic agents. This research underscores the versatility of thiazolidinone derivatives in medicinal chemistry, offering pathways to new therapeutic options (Al-Wahaibi et al., 2021).

Molecular Docking Studies for Chemotherapy Efficiency

Molecular docking studies have further expanded the understanding of thiazolidinone derivatives, particularly in the context of chemotherapy. These studies have aimed to explore the interactions between such compounds and cancer proteins, providing insights into how they might enhance the efficacy of chemotherapy drugs. This approach represents a critical step in the drug development process, offering a method to predict the potential effectiveness and side effects of new chemotherapeutic agents before clinical trials (Shanmugapriya et al., 2022).

properties

IUPAC Name |

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S/c1-21-13-7-6-12(14(11-13)22-2)10-15-16(20)18-17(23-15)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3/b15-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDFDCWIPIMMSHZ-GDNBJRDFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N=C(S2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N=C(S2)N3CCCCC3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-dimethoxybenzylidene)-2-(1-piperidinyl)-1,3-thiazol-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-hydroxy-3-methoxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5571634.png)

![(3R*,4S*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-propylpyrrolidin-3-amine](/img/structure/B5571646.png)

![2-{[(4-propylphenoxy)acetyl]amino}benzamide](/img/structure/B5571647.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5571656.png)

![3,4-dichloro-N-[4-(cyanomethyl)phenyl]benzamide](/img/structure/B5571664.png)

![N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethyl]-3-(5-methyl-2-thienyl)-1H-pyrazole-5-carboxamide](/img/structure/B5571676.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B5571681.png)

![N-(4-ethoxyphenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5571688.png)

![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-2-(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl)acetamide](/img/structure/B5571694.png)

![4-({[(2,2,2-trichloro-1-{[(3,4-dimethoxyphenyl)acetyl]amino}ethyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5571705.png)

![3-{[4-(2-pyridinylmethyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B5571728.png)

![2-[5-(2-fluorophenyl)-2H-tetrazol-2-yl]-N-(2-furylmethyl)acetamide](/img/structure/B5571733.png)

![3-methyl-6-{4-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyridazine](/img/structure/B5571741.png)